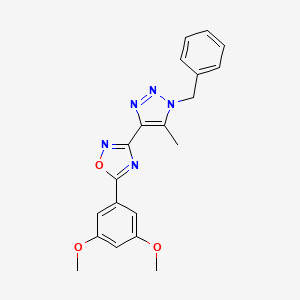![molecular formula C26H19FN4O5 B2502045 N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-72-2](/img/no-structure.png)
N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from commercially available substrates. For instance, the preparation of pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, was achieved in six steps starting from methyl 4-iodobenzoate . The synthesis included key transformations such as Sonogashira couplings and subsequent fluorination steps. This suggests that the synthesis of N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide might also involve similar coupling reactions and careful selection of fluorination techniques to introduce the fluorophenyl group.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. In the case of thiazolyl N-benzyl-substituted acetamide derivatives, the presence of a thiazole ring and N-benzyl substitution was found to be significant for Src kinase inhibitory activities . Although the compound of interest contains a benzofuro[3,2-d]pyrimidin ring instead of a thiazole, the importance of the aromatic systems and the positioning of substituents like the fluorophenyl group can be inferred to play a role in the compound's activity and binding affinity.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives often include modifications at the acetamide moiety or the aromatic rings. For example, the synthesis of thiazolyl derivatives involved the evaluation of different N-benzyl substitutions, which affected the inhibitory activities of the compounds . Similarly, modifications in the fluoroalkynyl side chain length in pyrazolopyrimidine acetamides influenced their affinity and selectivity towards the TSPO 18kDa . These findings suggest that chemical modifications in N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide could be explored to fine-tune its properties.
Physical and Chemical Properties Analysis
The physical and chemical properties such as lipophilicity and metabolic stability are important for the pharmacokinetic profile of a compound. The analogues of DPA-714 showed increased lipophilicity with the lengthening of the fluoroalkynyl side chain . This indicates that the physical properties of N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide could be influenced by the nature of its side chains and substituents. Additionally, the absence of defluorinated metabolites in the novel analogues suggests that the compound might also exhibit metabolic stability, which is advantageous for its potential use as a pharmaceutical agent .
Scientific Research Applications
Radiosynthesis for Imaging
One application involves the radiosynthesis of derivatives like DPA-714, used as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This imaging technique aids in the study of neuroinflammation and potential early biomarkers for neurodegenerative processes (Dollé et al., 2008).
Anticancer Activity
Research into derivatives of this compound has also shown potential anticancer activity. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibited appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating the compound's relevance in the development of new anticancer agents (Al-Sanea et al., 2020).
Kinase Inhibitory and Anticancer Activities
Another study explored thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These derivatives have shown promise in inhibiting cell proliferation in various human cancer cell lines, highlighting their potential therapeutic application (Fallah-Tafti et al., 2011).
Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). This study aimed at developing new imaging agents for neuroinflammation, a critical area of research for understanding various neurological disorders (Damont et al., 2015).
Anti-Lung Cancer Activity
Research into fluoro-substituted compounds has identified novel derivatives with significant anti-lung cancer activity. These compounds have been tested against several human cancer cell lines, showing their potential as anticancer agents (Hammam et al., 2005).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetamidophenol with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to yield the final product.", "Starting Materials": [ "4-acetamidophenol", "4-fluorobenzaldehyde", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Acetylation of 4-acetamidophenol with acetic anhydride and sodium acetate in the presence of hydrochloric acid to yield N-(4-acetamidophenyl)acetamide.", "Step 2: Condensation of N-(4-acetamidophenyl)acetamide with 4-fluorobenzaldehyde in ethanol in the presence of sodium hydroxide to form the intermediate N-(4-acetamidophenyl)-2-(4-fluorophenyl)acetamide.", "Step 3: Cyclization of the intermediate with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione in ethanol to yield N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 4: Purification of the final product by recrystallization from diethyl ether and water." ] } | |
CAS RN |
877657-72-2 |
Product Name |
N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C26H19FN4O5 |
Molecular Weight |
486.459 |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19FN4O5/c1-15(32)28-17-8-10-18(11-9-17)29-22(33)14-30-23-20-4-2-3-5-21(20)36-24(23)25(34)31(26(30)35)19-12-6-16(27)7-13-19/h2-13H,14H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
GAOOKVULIPZGHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
